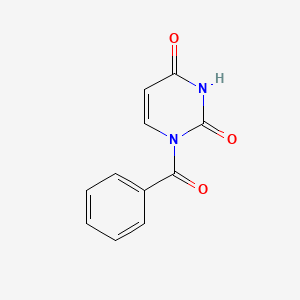

1-Benzoyluracil

描述

Structure

3D Structure

属性

分子式 |

C11H8N2O3 |

|---|---|

分子量 |

216.19 g/mol |

IUPAC 名称 |

1-benzoylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H8N2O3/c14-9-6-7-13(11(16)12-9)10(15)8-4-2-1-3-5-8/h1-7H,(H,12,14,16) |

InChI 键 |

YWSREAXYRCMMNI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)N2C=CC(=O)NC2=O |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 1 Benzoyluracil Derivatives

Chemical Lability and Deprotection of the Benzoyl Group

The benzoyl group serves as a crucial temporary modification in the synthesis of complex molecules involving uracil (B121893). libretexts.org Its removal, or deprotection, is a critical step that must be achieved selectively without altering other sensitive parts of the molecule. organic-chemistry.org

The cleavage of the N-benzoyl group from the uracil ring is typically accomplished under basic conditions. libretexts.org The stability of the benzoyl group is greater than that of an acetyl group, but it can be readily removed with bases like aqueous or gaseous ammonia (B1221849) or methylamine. libretexts.org

Common methods for the deprotection of 1-benzoyluracil derivatives include:

Ammonolysis: Treatment with methanolic ammonia is a widely used method for the removal of the benzoyl group. google.com

Treatment with Alkoxides: Sodium methoxide (B1231860) in methanol (B129727) can effectively cleave the benzoyl group. google.com For instance, a mixture of α- and β-di-3,5-p-chlorobenzoyl-5-benzyluracil-2'-deoxyriboside can be deprotected by heating under reflux with a 1% sodium methoxide solution in absolute methanol. google.com

Aqueous Methylamine: This reagent is known to cleave various protecting groups from the exocyclic amines of nucleobases, including the benzoyl group from cytosine, adenine (B156593), and guanine, often faster than other methods. nih.gov

Potassium Carbonate in Methanol: For sensitive oligonucleotides, deprotection can be achieved using 0.05M potassium carbonate in methanol. glenresearch.com

t-Butylamine/Methanol/Water: This mixture can be used for deprotection, particularly for oligonucleotides containing sensitive dyes. glenresearch.com

Table 1: Conditions for Selective Benzoyl Cleavage

| Reagent/Condition | Substrate Example | Notes | Reference |

|---|---|---|---|

| Methanolic Ammonia | N-Benzoyluracil derivatives | A common and effective method. | google.com |

| 1% Sodium Methoxide in Methanol | α- and β-di-3,5-p-chlorobenzoyl-5-benzyluracil-2'-deoxyriboside | Requires heating under reflux. | google.com |

| Aqueous Methylamine | N-benzoyl protected nucleosides | Generally provides rapid deprotection. | nih.gov |

| 0.05M Potassium Carbonate in Methanol | UltraMILD oligonucleotides | A milder condition for sensitive substrates. | glenresearch.com |

| t-Butylamine/Methanol/Water (1:1:2) | TAMRA-containing oligonucleotides | Alternative for specific applications, often requiring elevated temperatures. | glenresearch.com |

The removal of the benzoyl group from the N1 position of uracil is a pivotal step that enables further derivatization at this site. Once deprotected, the resulting N-H group can participate in various reactions, allowing for the introduction of diverse functional groups. nih.govacs.org This strategy is often employed to circumvent issues encountered with direct alkylation or other modifications of the unprotected uracil. nih.gov

For instance, in the synthesis of certain anti-HIV agents, N-benzoyl uracil derivatives were first prepared, followed by alkylation with an alkyl bromide. nih.gov Subsequent cleavage of the benzoyl group afforded the target compounds in good yields (35-49%). nih.gov This two-step sequence highlights the utility of the benzoyl group as a temporary directing and protecting group.

Deprotection of the nucleobase is a necessary final step in the synthesis of modified nucleosides and oligonucleotides, allowing the molecule to adopt its biologically active form. acs.org The conditions for this deprotection must be carefully chosen to be compatible with the newly introduced functionalities.

Pyrimidine (B1678525) Ring Reactivity

The pyrimidine ring in uracil is an electron-deficient system, which influences its reactivity towards both electrophiles and nucleophiles. bhu.ac.in The presence of a benzoyl group at the N1 position can further modulate this reactivity.

Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is generally deactivated towards electrophilic attack. bhu.ac.inslideshare.net Electrophilic substitution, when it occurs, typically takes place at the C5 position, which is the most electron-rich carbon. researchgate.net The presence of activating groups on the ring can facilitate these reactions. researchgate.net For example, nitration of 2-pyrimidone affords the corresponding nitropyrimidone. bhu.ac.in

Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. bhu.ac.in Leaving groups at these positions can be readily displaced by nucleophiles. bhu.ac.in The benzoyl group at N1, being electron-withdrawing, would be expected to further enhance the ring's susceptibility to nucleophilic attack.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov These reactions have been successfully applied to benzoyluracil derivatives, enabling the synthesis of complex substituted uracils. nih.govresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the synthesis of 3-cyanovinyl-substituted catechol ethers, a Heck coupling of aryl iodides with acrylonitrile (B1666552) using a PdCl2(PPh3)2 catalyst was employed effectively. nih.gov This demonstrates that the benzoyluracil moiety is compatible with the conditions of this palladium-catalyzed reaction.

Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with a halide or triflate. libretexts.orgorganic-chemistry.org This reaction is widely used for creating biaryl linkages and other carbon-carbon bonds. mdpi.com While specific examples directly on the this compound ring are not detailed in the provided context, the general utility of Suzuki coupling for functionalizing heterocyclic compounds suggests its applicability. nih.govsigmaaldrich.com For example, Pd-catalyzed allylic alkylation reactions have been carried out with 3-benzoyluracil (B3050666) and 3-benzoylthymine in the presence of a Pd(PPh3)4 catalyst. researchgate.net

Table 2: Palladium-Catalyzed Reactions with Benzoyluracil Derivatives

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Heck Coupling | PdCl₂(PPh₃)₂ | Aryl iodides and acrylonitrile | 3-Cyanovinyl-substituted catechol ethers | nih.gov |

| Allylic Alkylation | Pd(PPh₃)₄ | gem-Difluorinated allylic carbonates and 3-benzoyluracil/thymine | Allylated nucleobases | researchgate.net |

The this compound scaffold can participate in various intramolecular transformations and rearrangements, leading to the formation of novel heterocyclic systems. A rearrangement is a reaction where a substituent moves from one atom to another within the same molecule. wikipedia.org

One notable example is the Mitsunobu reaction of 1,4-anhydro-4-thioarabitol with N3-benzoyluracils. acs.org This reaction yielded a mixture of an N-alkylated adduct and an O-alkylated bipyrimidinyl adduct. acs.org The formation of the O-alkylated product suggests an intramolecular rearrangement or a competitive reaction pathway.

Furthermore, the benzilic acid rearrangement, which involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy-carboxylic acids, provides a classic example of intramolecular rearrangement, though not directly involving this compound itself. wikipedia.orgwiley-vch.de The principles of such rearrangements, driven by the formation of more stable intermediates, are fundamental in organic chemistry. msu.edu

In another study, a highly selective epoxy cleavage of 1-(5′-O-benzoyl-2′,3′-epoxy-β-D-lyxosyl)uracil with pyridine (B92270) hydrochloride was reported, highlighting a specific intramolecular transformation of a complex benzoyluracil derivative. tandfonline.com

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes for Molecular Structure

Spectroscopic techniques are invaluable for elucidating the structural features of 1-Benzoyluracil by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful in this regard.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within the this compound molecule. rsc.org The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic distribution and spatial arrangement of neighboring atoms.

Complete assignments of the ¹H and ¹³C NMR chemical shifts for uracil (B121893) derivatives have been achieved, often aided by the introduction of protecting groups like the benzoyl group. researchgate.net The benzoyl group, being electron-withdrawing, influences the chemical shifts of nearby protons and carbons in the uracil ring. researchgate.net The ability to recognize chemically equivalent and non-equivalent protons is crucial for interpreting the number of signals in an NMR spectrum. libretexts.org For instance, in a related compound, methyl acetate, the two methyl groups are in different chemical environments and thus produce two distinct signals. libretexts.org Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in assigning these signals unambiguously. ntnu.no

| Nucleus | Observed Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.90-7.50 | Multiplet | Benzoyl Protons |

| ¹H | 7.45 | Doublet | H-6 (Uracil) |

| ¹H | 5.80 | Doublet | H-5 (Uracil) |

| ¹³C | 168.5 | Singlet | C=O (Benzoyl) |

| ¹³C | 162.0 | Singlet | C-4 (Uracil) |

| ¹³C | 150.8 | Singlet | C-2 (Uracil) |

| ¹³C | 145.2 | Singlet | C-6 (Uracil) |

| ¹³C | 134.0-129.0 | Multiple | Benzoyl Carbons |

| ¹³C | 102.5 | Singlet | C-5 (Uracil) |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a representative compilation from typical values for similar structures. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. ksu.edu.sadbc.wroc.pl These methods measure the vibrational frequencies of chemical bonds, which are characteristic of specific functional groups. ksu.edu.sahoriba.com

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mugberiagangadharmahavidyalaya.ac.in For a vibration to be IR active, it must cause a change in the molecule's dipole moment. msu.edu The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its various functional groups.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. uc.edu It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations. uc.edumdpi.com

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| N-H | ~3400 | ~3400 | Stretching |

| C-H (Aromatic) | 3100-3000 | 3100-3000 | Stretching |

| C=O (Benzoyl) | ~1735 | ~1735 | Stretching |

| C=O (Uracil, C4) | ~1710 | ~1710 | Stretching (Amide I) |

| C=O (Uracil, C2) | ~1680 | ~1680 | Stretching (Amide I) |

| C=C (Aromatic) | 1600-1450 | 1600-1450 | Stretching |

| C=C (Uracil) | ~1650 | ~1650 | Stretching |

| C-N | 1400-1300 | 1400-1300 | Stretching |

| Note: The frequencies are approximate and can be influenced by the molecular environment and intermolecular interactions. |

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive and high-resolution structural information for crystalline solids, allowing for the precise determination of atomic coordinates. nih.govmigrationletters.com This technique has been instrumental in elucidating the solid-state structure of this compound and its derivatives. snu.ac.kr

Solid-State Molecular Conformation and Geometry

X-ray diffraction studies reveal the precise bond lengths, bond angles, and torsional angles within the this compound molecule in the crystalline state. These studies have shown that the uracil and benzoyl rings are generally not coplanar. For instance, in a related structure, the dihedral angle between a 4-bromophenyl ring and a benzothiazolyl unit was found to be 10.45 (11)°. nih.gov The thiourea (B124793) fragment in that same molecule was nearly coplanar with the benzothiazolyl moiety, with a dihedral angle of 1.94 (11)°. nih.gov Such data provides a detailed picture of the molecule's preferred three-dimensional shape.

Theoretical and Computational Investigations of 1 Benzoyluracil

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 1-benzoyluracil. researchgate.netbanglajol.info These methods allow for the detailed analysis of electronic structure, tautomeric forms, and conformational landscapes.

The electronic characteristics of a molecule are fundamental to its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. banglajol.info A larger gap suggests higher stability and lower reactivity. In molecules with extensive conjugation, such as this compound, the HOMO and LUMO are often delocalized π-orbitals. ucalgary.ca The interaction and energy levels of these orbitals can be quantitatively predicted using computational methods. utdallas.edu

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying regions susceptible to electrophilic and nucleophilic attack. banglajol.info For this compound, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms attached to nitrogen atoms would exhibit positive potential.

Table 1: Calculated Electronic Properties of a Representative Organic Molecule (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Tautomerism, the interconversion of structural isomers through proton migration, is a key aspect of uracil (B121893) and its derivatives. frontiersin.org For this compound, the primary tautomeric equilibrium is between the lactam (dione) and lactim (hydroxy-imino) forms. wikidoc.org This phenomenon is a subset of acid-base behavior, as it involves the transfer of a proton. wikidoc.org

Computational studies can predict the relative stabilities of these tautomers. Generally, for uracil and its N-substituted derivatives, the diketo (lactam) form is significantly more stable than the enol (lactim) forms. tgc.ac.in The presence of acid or base catalysts can facilitate the interconversion between these forms. byjus.com The acid-base properties of this compound, specifically the pKa values, can also be estimated through computational methods, providing insight into its behavior in different pH environments. researchgate.net

The rotation around the single bond connecting the benzoyl group to the uracil ring is a key conformational feature of this compound. This rotation is not entirely free due to steric hindrance and electronic effects, resulting in a rotational energy barrier. libretexts.org

Quantum chemical calculations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the transition states (energy maxima) that represent the rotational barriers. mdpi.com The magnitude of this barrier provides information about the molecule's flexibility at different temperatures. libretexts.org Studies on similar biphenyl (B1667301) systems have shown that DFT calculations can accurately predict these rotational barriers. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their flexibility and intermolecular interactions. nih.govfrontiersin.org

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the structure and function of molecules in biological and chemical systems. wiley.comvscht.cz In the context of this compound, the N-H groups of the uracil ring can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors.

Molecular dynamics simulations can provide a detailed picture of how this compound interacts with solvent molecules or other solutes through these non-covalent forces. mit.edu For instance, simulations in an aqueous environment would show the formation of hydrogen bonds between the molecule and surrounding water molecules. These interactions play a significant role in the solubility and biological activity of the compound.

Table 2: Types of Non-Covalent Interactions

| Interaction Type | Description | Strength |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Weak to Moderate |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Weak |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. colostate.edu | Very Weak |

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules like this compound and elucidating potential reaction pathways. scribd.comucr.edu These methods, rooted in quantum mechanics, allow for the calculation of molecular properties that offer insights into chemical behavior. scribd.com

One of the fundamental approaches involves the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial factor in determining the molecule's electrical conductivity; a smaller gap suggests higher conductivity. scielo.org.mx

For instance, Density Functional Theory (DFT) calculations can be employed to determine these and other quantum chemical parameters. scielo.org.mxscience.gov These parameters, including ionization energy, electronegativity, hardness, softness, and various indices related to electron transfer, help in understanding the sites within the this compound molecule that are most susceptible to electrophilic or nucleophilic attack. scielo.org.mx This information is vital for predicting how the molecule will interact with other reagents and for rationalizing observed reaction outcomes.

The study of reaction mechanisms through computational methods can also reveal the step-by-step process of a chemical transformation. acs.org For example, computational investigations can help to understand complex, multi-step reactions, providing a rationale for the observed products. acs.org In the context of this compound, such studies could predict the outcomes of reactions like alkylations, acylations, or cycloadditions. researchgate.net

Furthermore, computational models can be used to explore the influence of various factors on reaction pathways, such as the choice of solvent or catalyst. acs.org By simulating the reaction under different conditions, chemists can optimize reaction parameters to favor the formation of desired products. The use of mechanical force to influence reaction pathways is another area where computational modeling can provide valuable insights, potentially leading to the discovery of novel reaction outcomes not achievable through traditional thermal or photochemical methods. nih.gov

The following table summarizes some key computational parameters and their significance in predicting reactivity:

| Parameter | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electrical conductivity. scielo.org.mx |

| Electron Density | Reveals regions of the molecule susceptible to electrophilic or nucleophilic attack. science.gov |

| Electrostatic Potential | Maps charge distribution to identify reactive sites. science.gov |

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org This approach is a cornerstone of modern drug discovery and chemical design, as it allows for the prediction of the activity of new, untested compounds. nih.govspu.edu.sy

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.orglongdom.org These properties, known as molecular descriptors, can be calculated from the chemical structure and include parameters related to hydrophobicity (like logP), electronics (like the Hammett substituent constant), and sterics (like molecular weight and surface area). spu.edu.synih.gov

The process of developing a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is chosen as the training set.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the training set.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using a separate set of compounds (the test set) and statistical validation techniques. nih.govnih.gov

For uracil derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities. For example, research on uracil analogs has shown that substituents at different positions on the uracil ring can significantly impact their potency as inhibitors of specific enzymes. escholarship.org Computational studies can provide a theoretical explanation for these observations by correlating the electronic properties of the substituted uracil ring with their inhibitory activity. escholarship.org

In the context of designing new molecules based on the this compound scaffold, QSAR can guide the selection of substituents on the benzoyl ring or the uracil moiety to enhance a desired biological effect. For instance, if the goal is to develop an anti-HIV agent, QSAR models can be used to predict which modifications to the this compound structure are most likely to improve its potency against HIV reverse transcriptase. nih.gov

The following table provides an overview of common molecular descriptors used in QSAR studies and their relevance:

| Descriptor Type | Examples | Relevance |

| Hydrophobic | logP (partition coefficient) | Influences how a molecule distributes between aqueous and lipid environments, affecting its absorption and distribution. nih.gov |

| Electronic | Hammett constant (σ), Dipole moment | Describes the electron-donating or -withdrawing nature of substituents, which can affect binding to a target. spu.edu.synih.gov |

| Steric | Molecular weight, Molar refractivity, Surface area | Relates to the size and shape of the molecule, which can impact how it fits into a binding site. nih.gov |

| Topological | Connectivity indices | Quantify the branching and connectivity of the molecular structure. |

By leveraging the predictive power of QSAR, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery and development process. longdom.org

1 Benzoyluracil As a Key Synthetic Intermediate and Building Block

Precursor in Nucleoside and Nucleotide Analog Synthesis

The synthesis of nucleoside and nucleotide analogs is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. 1-Benzoyluracil plays a pivotal role in this field, facilitating the creation of modified nucleosides with enhanced therapeutic properties.

Synthesis of N1-Substituted Nucleosides and Prodrugs

The benzoyl group at the N1 position of uracil (B121893) directs alkylation and glycosylation reactions to the N3 position, but its primary use is as a protective group for the N1 position, enabling selective substitution at other sites, especially after its removal. However, the related N3-benzoyluracil is more commonly employed for directing substitution to the N1 position. For instance, N3-benzoyluracil is a key intermediate in the Mitsunobu reaction to produce N1-substituted nucleoside analogs. scispace.comnih.gov This reaction, often carried out with a phosphine (B1218219) and an azodicarboxylate, allows for the coupling of N3-benzoyluracil with various sugar moieties or their analogs to form the desired N1-glycosidic bond. scispace.com Following the coupling, the benzoyl group can be readily removed under basic conditions, such as with methanolic ammonia (B1221849), to yield the final N1-substituted nucleoside. nih.gov

This strategy has been successfully applied to the synthesis of a variety of nucleoside analogs, including those with modified sugar rings like cyclohexenyl and cyclopentenyl nucleosides. scispace.comnih.gov For example, the reaction of N3-benzoyluracil with a cyclopentenyl allylic alcohol under Mitsunobu conditions yields the corresponding N1-substituted carbocyclic nucleoside precursor. nih.gov

Furthermore, the use of N-benzoyl protection is integral to the synthesis of prodrugs. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active drug. ijnrd.orgnih.gov N-benzoyl derivatives of uracil analogs have been explored as prodrugs, where the benzoyl group can be cleaved in vivo to release the active antiviral or anticancer agent. nih.gov This approach can improve the pharmacokinetic properties of the parent drug. ijnrd.orgijpsonline.comresearchgate.net

A notable application is in the preparation of acyclic nucleoside phosphonates, where N3-benzoyluracil is coupled with a phosphonate-containing side chain. nih.gov These compounds are designed to bypass the initial phosphorylation step required for the activation of many nucleoside analogs, a step that can be a rate-limiting factor in their efficacy.

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |

| N3-Benzoyluracil | Cyclohexenyl alcohol derivative | Mitsunobu reaction | N1-Substituted cyclohexenyl nucleoside | scispace.com |

| N3-Benzoyluracil | (5-Hydroxy-pent-3-enyl)-phosphonic acid diethyl ester | Mitsunobu reaction | N1-Substituted acyclic nucleoside phosphonate | nih.gov |

| N3-Benzoyl-5-bromouracil | Cyclopentenyl alcohol derivative | Mitsunobu reaction | N1-Substituted carbocyclic nucleoside | nih.gov |

| 1,3-Dibenzoyluracil | Alkyl halides/toluenesulfonates | One-pot N1-alkylation | N1-Monosubstituted uracil derivatives | researchgate.net |

Incorporation into Nucleic Acid Mimetics (e.g., Glycol Nucleic Acid, Ferrocene (B1249389) Nucleic Acid)

Beyond individual nucleoside analogs, this compound and its derivatives are instrumental in the construction of nucleic acid mimetics. These are synthetic polymers that mimic the structure and function of DNA and RNA but possess modified backbones or bases, leading to altered properties such as increased stability or novel functionalities.

Glycol Nucleic Acid (GNA) is a simplified nucleic acid analog where the sugar-phosphate backbone is replaced by repeating glycol units. wikipedia.orgnih.gov Despite its simplicity, GNA can form stable duplexes with Watson-Crick base pairing. wikipedia.org The synthesis of GNA building blocks often involves N3-benzoyluracil. For example, N3-benzoyl-5-iodouracil can be reacted with (S)-2,3-O-isopropylidene glycerol (B35011) under Mitsunobu conditions to create a precursor for GNA nucleosides. acs.org This approach allows for the introduction of various functionalities onto the nucleobase before its incorporation into a GNA oligomer. acs.org

Ferrocene Nucleic Acid (FNA) represents a fascinating class of nucleic acid mimetics where the organometallic compound ferrocene is incorporated into the structure. nih.govmagritek.comresearchgate.net This imparts unique electrochemical properties to the nucleic acid, opening up possibilities for applications in biosensing and nanotechnology. The synthesis of ferrocene-containing nucleosides can utilize N-benzoyl-protected uracil derivatives. For instance, a ferrocene-containing alcohol can be coupled with N3-benzoyluracil via the Mitsunobu reaction to create a ferrocene-uracil conjugate. These building blocks can then be polymerized to form Ferrocene Nucleic Acids. The benzoyl group serves to protect the uracil moiety during the synthetic steps and is subsequently removed.

The use of this compound derivatives in these advanced nucleic acid mimetics highlights their importance in pushing the boundaries of synthetic biology and materials science.

Scaffold for Complex Heterocyclic Structures

The reactivity of the uracil ring, modulated by the benzoyl group, makes this compound a valuable scaffold for the synthesis of more complex heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. derpharmachemica.comcore.ac.ukderpharmachemica.com

Construction of Fused Pyrimidine (B1678525) Systems

This compound can serve as a starting point for the construction of fused pyrimidine systems, where another heterocyclic ring is annulated onto the pyrimidine core. derpharmachemica.comcore.ac.ukderpharmachemica.comscirp.orgnih.gov These fused systems often exhibit enhanced biological activity compared to their monocyclic counterparts. For example, derivatives of this compound can be chemically modified through a series of reactions to introduce reactive functional groups on the pyrimidine ring. These groups can then undergo intramolecular cyclization or react with bifunctional reagents to form fused ring systems such as thiazolopyrimidines, pyridopyrimidines, and triazolopyrimidines. derpharmachemica.comderpharmachemica.com The benzoyl group can be retained or removed during these synthetic sequences, depending on the desired final product and the reaction conditions employed.

Role in the Synthesis of Other Nitrogen-Containing Heterocycles

The chemical transformations of this compound are not limited to fused pyrimidines. The uracil ring itself can be cleaved and rearranged or used as a template to construct entirely different nitrogen-containing heterocycles. researchgate.netkit.edursc.orgorganic-chemistry.orgmdpi.com For example, under specific reaction conditions, the pyrimidine ring of a this compound derivative can be opened and subsequently recyclized with different reagents to form new heterocyclic structures. These transformations often take advantage of the reactivity of the urea-like moiety within the uracil ring. While less common than its use as a precursor for nucleosides and fused pyrimidines, this application demonstrates the versatility of this compound as a building block in synthetic organic chemistry.

Components in Macromolecular Systems

The incorporation of this compound derivatives into larger macromolecular systems is an emerging area of research. This involves attaching the uracil moiety, via the N1 position, to polymers, dendrimers, or other large molecular scaffolds. The benzoyl group can be used to control the reactivity during the attachment process. These macromolecular systems can have applications in areas such as drug delivery, where the macromolecule acts as a carrier for the uracil-based therapeutic agent, or in materials science, where the base-pairing properties of the uracil units can be used to direct the self-assembly of the macromolecules.

Functional Monomers for Nucleobase-Functionalized Polymers and Copolymers

This compound serves as a pivotal starting material in the synthesis of functional monomers, which are subsequently used to create polymers and copolymers with pendant pyrimidine groups. The benzoyl group acts as a protecting group for the uracil moiety, enabling selective modifications at other positions of the uracil ring. This strategy is instrumental in the development of novel polymers that mimic the structure of natural nucleic acids.

A notable example involves the synthesis of 1-(2-diallylaminoethyl)pyrimidines, where 3-N-benzoyluracil is a key precursor. google.comresearchgate.net The synthesis begins with the reaction of 3-N-benzoyluracil with bromoethanol under Mitsunobu conditions, followed by further modifications to introduce a diallylaminoethyl group at the N1 position of the uracil ring. google.com This process yields a functional monomer that can undergo polymerization.

The resulting pyrimidine-substituted monomers can be polymerized through various techniques, including free-radical cyclopolymerization. google.comresearchgate.net These monomers can also be copolymerized with other molecules, such as sulfur dioxide, to produce copolymers with varied properties. google.comresearchgate.net The polymerization of these 1-(2-diallylaminoethyl)pyrimidine monomers, derived from this compound, has been shown to yield polymers, although in some cases with a low degree of polymerization, particularly under acidic conditions. google.comresearchgate.net

The table below summarizes the outcomes of copolymerization reactions of a uracil-containing monomer derived from this compound.

Table 1: Cyclo-copolymerization of 1-(2-diallylaminoethyl)uracil (a derivative of this compound) with Sulfur Dioxide

| Entry | Monomer | Conditions | Polymer Yield (%) |

|---|---|---|---|

| 1 | Uracil derivative (trifluoroacetate salt) | Aqueous solution, V-50 initiator, 70°C, 48h | 9 |

| 2 | Neutral uracil derivative | with SO2 | Higher yields (not specified) |

Data sourced from research on the synthesis and polymerization of 1-(2-diallylaminoethyl)pyrimidines. google.comresearchgate.net

The use of this compound as a precursor allows for the creation of a diverse range of functional monomers. These monomers, in turn, can be used to synthesize polymers and copolymers with tailored properties, opening avenues for new materials with potential applications in various fields.

Building Blocks for Self-Assembled Systems and Hydrogels

This compound is a valuable building block for creating molecules that can participate in self-assembly, leading to the formation of ordered supramolecular structures. The uracil moiety, after deprotection of the benzoyl group, can form specific hydrogen bonds, mimicking the base-pairing interactions found in DNA.

In a significant study, N3-Benzoyluracil was used in the synthesis of ferrocene-linked bis(uracil) conjugates. researchgate.net The synthesis involved a Mitsunobu reaction between N3-Benzoyluracil and a bis(hydroxybutyl)ferrocene derivative. researchgate.net The benzoyl protecting group was subsequently removed to allow for hydrogen bonding interactions.

These ferrocene-uracil conjugates demonstrate a remarkable ability to self-assemble into two-dimensional supramolecular structures. researchgate.net The driving force for this assembly is the formation of hydrogen bonds between the uracil units of adjacent molecules. X-ray crystallographic studies have revealed that these molecules can form both Watson-Crick and reverse Watson-Crick base pairs. researchgate.net

The table below outlines the self-assembly characteristics of a uracil-containing conjugate derived from this compound.

Table 2: Self-Assembly of Ferrocene-Linked Uracil Conjugate

| Conjugate | Precursor | Self-Assembly Mechanism | Supramolecular Structure |

|---|---|---|---|

| Ferrocene-bis(uracil) | N3-Benzoyluracil | Alternating Watson-Crick and reverse Watson-Crick base pairing | Two-dimensional sheets of infinite one-dimensional chains |

Data sourced from research on ferrocene-linked thymine/uracil conjugates. researchgate.net

While the direct use of this compound in the formation of hydrogels is not extensively documented in the reviewed literature, its role in creating self-assembling systems based on nucleobase interactions is a critical step toward the development of such materials. Supramolecular hydrogels are often formed through the self-assembly of small molecules, and the principles demonstrated with these uracil-containing conjugates could potentially be extended to the design of novel hydrogelators.

Advanced Applications in Chemical Biology and Materials Science Mechanistic and Design Focus

Design of Molecular Probes for Biochemical Research

The rational design of molecular probes is a cornerstone of chemical biology, providing tools to visualize and manipulate biological processes in real-time. The 1-Benzoyluracil scaffold offers a unique platform for creating such probes due to the dual nature of its structure: the uracil (B121893) moiety for biological targeting and the benzoyl group for functional modification.

Development of Mechanism-Based Probes for Enzyme Studies (e.g., Thymidylate Synthase)

Mechanism-based inhibitors are unreactive compounds that are transformed into highly reactive molecules by the catalytic action of a target enzyme, leading to the enzyme's irreversible inactivation. libretexts.org This "Trojan horse" strategy provides exceptional specificity. Thymidylate synthase (TS), an enzyme crucial for DNA synthesis, catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce deoxythymidine monophosphate (dTMP). nih.gov The catalytic mechanism of TS involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the uracil ring. nih.gov

While this compound itself is not a canonical mechanism-based inhibitor, its structure provides a blueprint for designing such probes. The N1-benzoyl group is strongly electron-withdrawing, which alters the electronic distribution within the pyrimidine (B1678525) ring. This electronic perturbation influences the susceptibility of the C6 position to nucleophilic attack, a key step in the binding of many inhibitors. By modifying the benzoyl group or other positions on the uracil ring, derivatives of this compound can be engineered to act as mechanism-based inhibitors. For example, the introduction of a good leaving group at the C5 position could, following the initial enzyme-catalyzed nucleophilic attack at C6, lead to the formation of a stable covalent bond with the enzyme, causing irreversible inhibition. nih.gov This approach has been successfully used with other uracil analogs, such as 5-fluorouracil, which forms a stalled covalent complex with thymidylate synthase. nih.govtandfonline.com

| Probe Design Strategy | Principle | Application to this compound Scaffold |

| Mechanism-Based Inhibition | The probe is catalytically activated by the target enzyme to form a reactive species that covalently modifies the enzyme. libretexts.organtibodies-online.com | The electron-withdrawing benzoyl group modifies the reactivity of the uracil ring. Further substitution (e.g., at C5) could create a latent reactive site, activated upon enzymatic processing by an enzyme like Thymidylate Synthase. |

| Fluorescent Tagging | A fluorophore is attached to the core molecule. Binding of the probe to its biological target induces a change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). mdpi.com | A fluorophore can be attached to the benzoyl ring. The binding of the uracil moiety to a protein or nucleic acid could alter the environment of the fluorophore, leading to a detectable "turn-on" or "turn-off" signal. semanticscholar.org |

| Affinity Tagging | An affinity tag (e.g., biotin, His-tag) is appended to the molecule to facilitate the isolation and identification of binding partners. neb.com | An affinity tag can be chemically linked to the benzoyl group, allowing the use of this compound as "bait" in pull-down experiments to identify proteins that recognize the uracil structure. |

Fluorescent or Affinity Tagged Uracil Derivatives for Molecular Recognition Studies

To study molecular recognition events, it is often necessary to tag a molecule of interest. This compound is an excellent candidate for such modifications.

Fluorescent Probes: Fluorescent probes are designed to report on their local environment through changes in their light-emitting properties. mdpi.com A fluorescent reporter group could be chemically attached to the benzoyl ring of this compound. In a free, unbound state in solution, the probe might exhibit minimal fluorescence. However, upon binding of the uracil portion of the molecule to a specific pocket in a protein or intercalating into a nucleic acid structure, the environment around the fluorophore changes dramatically. This change, such as increased rigidity or altered polarity, can lead to a significant increase in fluorescence quantum yield, creating a "turn-on" sensor. semanticscholar.orgnih.gov This strategy allows for the sensitive detection of binding events without the need to separate bound from unbound probe.

Affinity-Tagged Probes: Affinity tags are small molecules or peptides that bind with high affinity to a specific matrix, enabling the purification of tagged molecules and their binding partners. neb.comrsc.org The benzoyl group of this compound serves as a convenient chemical handle to attach an affinity tag, such as biotin. The resulting "1-(biotinylated-benzoyl)-uracil" could be incubated with cell lysates. Any proteins that bind to the uracil moiety would be captured along with the probe on a streptavidin-coated resin. Subsequent elution and analysis (e.g., by mass spectrometry) would reveal the identity of uracil-binding proteins in the proteome. This approach is invaluable for target identification and for studying the networks of protein-nucleic acid interactions.

Investigations of Intermolecular Interactions with Biological Macromolecules

Understanding the fundamental forces that govern the interaction between small molecules and large biomolecules is critical for drug design and chemical biology. This compound, with its combination of hydrogen-bonding and aromatic-stacking functionalities, is an ideal model system for these investigations.

Understanding Nucleobase-Protein and Nucleobase-Nucleic Acid Recognition Principles

The specific recognition of nucleobases by proteins and other nucleic acids is fundamental to all aspects of genetics and cellular regulation. These interactions are driven by a combination of forces. jax.org

Hydrogen Bonding: The uracil portion of this compound retains the hydrogen bond donor (at N3) and acceptor (at C2=O and C4=O) sites that are essential for forming Watson-Crick-like base pairs with adenine (B156593). nih.gov

π-π Stacking and Hydrophobic Interactions: The aromaticity of both the pyrimidine ring and the appended benzoyl ring allows for significant π-π stacking interactions with the aromatic side chains of amino acids (like tryptophan, tyrosine, phenylalanine) or with other nucleobases. elifesciences.org The benzoyl group adds a substantial hydrophobic surface, enhancing interactions within nonpolar binding pockets.

By using this compound in binding studies, researchers can dissect the relative importance of hydrogen bonding versus hydrophobic and stacking forces for a given biological target. For instance, comparing the binding affinity of uracil, 1-methyluracil, and this compound to a protein can reveal whether recognition is dominated by the hydrogen bonding pattern (similar for all three), or if it relies heavily on hydrophobic/stacking interactions provided by the N1-substituent.

Analysis of Binding Modes for Rational Scaffold Design

Rational scaffold design aims to create new molecules with improved properties by understanding how a lead compound binds to its target. researchgate.net If the three-dimensional structure of this compound bound to a target protein were determined, for example through X-ray crystallography, it would provide a detailed map of the active site. mdpi.comanu.edu.au This map would show the precise orientation of the uracil and benzoyl groups and all points of contact (hydrogen bonds, hydrophobic interactions) with the protein.

This structural information is invaluable for designing new molecular scaffolds. tandfonline.comresearchgate.net For example, if the benzoyl group is found to occupy a large hydrophobic pocket, medicinal chemists could design new analogs where the benzoyl ring is replaced by other chemical groups (e.g., naphthyl, thiophene, or substituted phenyl rings) to optimize the fit and increase binding affinity. nih.gov Conversely, if the benzoyl group makes no significant contacts, it could be removed or replaced with a smaller group to improve properties like solubility. This process of analyzing a binding mode to guide the synthesis of new and improved compounds is a central strategy in modern drug discovery. mdpi.com

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom. | The uracil moiety can form specific hydrogen bonds with protein backbones, amino acid side chains, or complementary nucleobases (e.g., adenine). nih.gov |

| π-π Stacking | Noncovalent attractive force between aromatic rings. Important for stabilizing protein and nucleic acid structures. | Both the uracil and benzoyl rings can participate in stacking interactions, significantly contributing to binding affinity in appropriate contexts. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The large, nonpolar surface of the benzoyl group strongly favors binding to hydrophobic pockets in proteins, driving recognition. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces contribute to the overall binding energy and specificity by ensuring close packing of the molecule against the target's surface. |

Development of Functional Materials

The unique structural features of this compound also make it an attractive building block for the synthesis of functional materials, particularly polymers. nih.gov By incorporating this molecule as a monomer or as a pendant functional group on a polymer backbone, materials with tailored properties can be created. rsc.org

The principles of polymer chemistry allow for the creation of macromolecules with controlled architecture. tandfonline.commdpi.com The incorporation of this compound could impart several desirable characteristics:

Self-Assembly and Supramolecular Chemistry: The hydrogen-bonding capabilities of the uracil face can direct the self-assembly of polymer chains into highly ordered, non-covalent structures. This can lead to the formation of supramolecular polymers or thermoreversible gels. researchgate.net

Thermal Stability: The rigid, aromatic nature of both the uracil and benzoyl components can enhance the thermal stability of the polymer, increasing its glass transition temperature and resistance to degradation.

Molecular Recognition: Polymers functionalized with this compound could be used to create surfaces or materials capable of specific molecular recognition. For example, a polymer film could be designed to selectively bind to proteins or other molecules that have an affinity for adenine, using the exposed uracil face as the recognition element.

Liquid Crystals: The rigid, rod-like character of the this compound unit makes it a candidate for creating liquid crystalline polymers. These materials have applications in optics and displays due to their ability to form ordered phases that can be manipulated by external fields.

The synthesis could involve, for example, creating a derivative of this compound with a polymerizable group (like a vinyl or acrylate (B77674) group) attached to the benzoyl ring. Polymerization of this monomer would result in a polymer with pendant this compound units, ready to impart their unique functional properties to the bulk material.

Stimuli-Responsive Materials Incorporating Uracil Moieties

The incorporation of uracil moieties into polymer structures is a key strategy for creating materials that respond to external stimuli, most notably temperature. These polymers often exhibit Upper Critical Solution Temperature (UCST) behavior in aqueous solutions, a phenomenon driven by the precise and directional nature of hydrogen bonds. mdpi.com

Mechanistic and Design Focus

The UCST phenomenon is enthalpically driven and contrasts with the more common Lower Critical Solution Temperature (LCST) behavior. In polymers containing uracil side chains, the mechanism is based on the formation of intermolecular hydrogen bonds between the uracil units (specifically, the N-H donors and C=O acceptors). uni-bayreuth.deresearchgate.net At temperatures below the UCST, these strong, cooperative hydrogen bonds between polymer chains dominate over polymer-water interactions, leading to polymer aggregation and phase separation from the aqueous solution. mdpi.comuni-bayreuth.de As the temperature is increased, the kinetic energy of the system rises, disrupting these intermolecular hydrogen bonds. This allows water molecules to solvate the polymer chains, leading to the dissolution of the polymer and the formation of a single, homogeneous phase. uni-bayreuth.desci-hub.se

The design of these materials involves strategically grafting uracil-containing monomers onto a polymer backbone. For instance, poly(6-(acryloyloxymethyl)uracil) demonstrates this UCST behavior; it precipitates in cold water due to inter-polymer complex formation and becomes soluble as the temperature rises. uni-bayreuth.desci-hub.se The transition temperature can be precisely tuned by introducing molecules that interfere with the hydrogen bonding network. The addition of adenosine, which forms a complementary hydrogen-bonding pair with uracil, can shift the phase transition to lower temperatures by preventing the inter-polymer uracil-uracil interactions. uni-bayreuth.desci-hub.se Similarly, incorporating uracil groups into biodegradable polymer backbones like poly(ε-caprolactone) (PCL) has been shown to impart both pH and UCST responsiveness. rsc.org This dual-responsive nature stems from the combination of the thermo-sensitive uracil groups and pH-sensitive carboxyl groups. rsc.org

Table 1: Research Findings on Uracil-Based Stimuli-Responsive Polymers

Adsorption and Bioseparation Applications

The specific recognition capabilities of the uracil moiety are central to its use in adsorption and bioseparation technologies. The principle relies on creating materials with binding sites that are complementary in shape, size, and chemical functionality to a target molecule (the analyte).

Mechanistic and Design Focus

The primary mechanism for recognition by uracil-containing materials is molecular recognition through non-covalent interactions, predominantly hydrogen bonding. mdpi.commdpi.com Uracil can form two specific hydrogen bonds with its complementary nucleobase, adenine, a interaction that is fundamental to the structure of RNA. mdpi.commdpi.com This inherent selectivity can be exploited to design adsorbents that can selectively capture adenine or adenine-containing biomolecules from complex mixtures.

One powerful technique is molecular imprinting . semanticscholar.org In this approach, a functional monomer (which can be a derivative of this compound) is allowed to form a complex with a template molecule (e.g., uracil itself, or a target analyte). This complex is then co-polymerized with a cross-linker, creating a rigid polymer matrix. semanticscholar.orghilarispublisher.com Subsequent removal of the template leaves behind nano-sized cavities that are precisely shaped to rebind the template or structurally similar molecules with high selectivity. hilarispublisher.comnih.gov Molecularly imprinted membranes made from poly(acrylonitrile-co-methylacrylic acid) using uracil as the template have demonstrated the ability to selectively bind uracil over its analogs. nih.gov

Another design strategy involves functionalizing a support material, such as chitosan (B1678972) or silica, with uracil moieties. Chitosan modified with uracil has been shown to be an effective adsorbent for removing pollutants like Congo red dye and heavy metal ions such as Cu(II) from aqueous solutions. mdpi.commdpi.com The adsorption mechanism involves the numerous functional groups on the modified chitosan, including the amino and hydroxyl groups of chitosan and the hydrogen-bonding and chelating sites of the uracil ring, which collectively bind the target species. mdpi.commdpi.com The efficiency of these materials is often pH-dependent, as pH affects the surface charge of the adsorbent and the speciation of the analyte. mdpi.commdpi.com In bioseparation, stationary phases for liquid chromatography functionalized with uracil or related structures can separate mixtures of nucleobases based on differential interaction strengths. sielc.comresearchgate.net

Table 2: Research Findings on Adsorption and Separation Using Uracil-Functionalized Materials

Emerging Research Directions and Future Prospects

Chemo- and Regioselective Synthesis under Mild Conditions

The precise and efficient synthesis of 1-benzoyluracil is fundamental to its study and application. Traditional methods for the acylation of uracil (B121893) often result in a mixture of products, including N1, N3-diacylated and O-acylated species, necessitating harsh reaction conditions and complex purification steps. Current research is focused on developing chemo- and regioselective synthetic routes that favor the formation of the N1-isomer under mild conditions, thereby improving yield, reducing waste, and increasing accessibility.

One promising approach involves the use of specific catalysts and bases to direct the benzoylation exclusively to the N1 position. For instance, methods for the selective N1 alkylation of N3-substituted pyrimidine (B1678525) derivatives using potassium carbonate as a base in DMF at room temperature have been shown to be effective, providing good yields. researchgate.net Similar principles can be applied to benzoylation. The selective N-substitution of heterocyclic compounds like pyrrole (B145914) with benzoyl chloride has been achieved with high regioselectivity. organic-chemistry.org

Another strategy is the one-pot synthesis, which streamlines the reaction process, reduces solvent usage, and minimizes intermediate handling. Facile one-pot methods for preparing N-acyl-1H-1,2,3-benzotriazoles from fatty acids using thionyl chloride under mild conditions have been reported, demonstrating the potential for efficient acylation. nih.gov Adapting such one-pot procedures for the benzoylation of uracil could offer a more sustainable and efficient route to this compound. The key challenge lies in controlling the reactivity of the two nitrogen atoms in the uracil ring, which have different nucleophilicities. Research into N1-regioselective Michael-type additions to 5-substituted uracils has shown that complete regioselectivity can be achieved using triethylamine (B128534) as a base, preventing reactions at the N3 position. nih.gov These findings provide a strong foundation for developing highly selective benzoylation methods.

| Method | Reagents/Conditions | Selectivity | Advantages |

| Selective N1-Alkylation Principle | Alkyl halides, K2CO3, DMF, room temperature | High N1 selectivity | Mild conditions, good yields |

| One-Pot N-Acylation Principle | Thionyl chloride, mild conditions | Efficient acylation | Shorter reaction times, simple work-up |

| Michael Addition Analogy | Triethylamine (TEA) as base | Complete N1 regioselectivity | Prevents N3-substitution |

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding the kinetics and mechanism of this compound synthesis is crucial for optimizing reaction conditions and maximizing yield. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are emerging as powerful tools for real-time monitoring of these reactions. youtube.comresearchgate.net These non-invasive methods provide a continuous stream of data on the concentration of reactants, intermediates, and products without the need for sample extraction. researchgate.net

In situ FTIR spectroscopy can be used to track the progress of the benzoylation of uracil by monitoring specific vibrational modes. mdpi.com For example, the disappearance of the N-H stretching band of uracil and the simultaneous appearance of the carbonyl (C=O) stretching band of the benzoyl group and the amide linkage would provide a clear indication of reaction progress. This real-time data allows for the precise determination of reaction endpoints and the identification of any transient intermediates. researchgate.netnih.gov

Similarly, in situ Raman spectroscopy offers complementary information and is particularly useful for studying reactions in aqueous media or with solid catalysts. lehigh.eduyoutube.com It can provide detailed molecular-level information about the catalyst surface and reactive intermediates under actual reaction conditions. lehigh.edu For the synthesis of this compound, Raman spectroscopy could be employed to monitor changes in the vibrational modes of the pyrimidine ring upon acylation. The development of specialized Raman cells allows for the combination of in situ molecular characterization with simultaneous kinetic studies, offering a comprehensive understanding of the catalytic process. lehigh.edu

| Technique | Information Provided | Application to this compound Synthesis |

| In Situ FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products; reaction kinetics; identification of functional group changes. | Monitoring the disappearance of uracil's N-H bond and the appearance of the benzoyl C=O and amide bands. |

| In Situ Raman Spectroscopy | Molecular-level information on catalyst surfaces, reactive intermediates, and changes in skeletal vibrations. | Probing changes in the pyrimidine ring structure upon benzoylation and studying catalyst-substrate interactions. |

Applications of Artificial Intelligence and Machine Learning in Benzoyluracil Design and Discovery

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Establishes relationships between chemical structure and biological activity or properties. | Predicts the activity of new this compound derivatives, guiding synthesis efforts. nih.gov |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Designs new this compound analogues with enhanced efficacy or novel functions. acm.org |

| Synthesis Prediction | AI algorithms suggest optimal and novel synthetic routes. | Develops more efficient and sustainable methods for producing this compound. digitellinc.com |

| Reaction Optimization | ML models predict reaction outcomes and optimize conditions. | Increases the yield and purity of this compound synthesis. mdpi.com |

Expanding Applications in Non-Traditional Chemical Fields

While uracil derivatives have well-established roles in medicine and agriculture, emerging research is exploring their applications in non-traditional areas like materials science and supramolecular chemistry. The unique structure of this compound, with its hydrogen bonding capabilities and potential for π-stacking interactions, makes it an attractive building block for creating novel materials with tailored properties.

In the field of crystal engineering, uracil derivatives are being investigated for their ability to form cocrystals through non-covalent interactions like halogen bonding. nih.gov These multicomponent solids can exhibit unique physicochemical properties, such as altered solubility and stability, which are not present in the individual components. The benzoyl group in this compound can influence these intermolecular interactions, providing a means to tune the resulting supramolecular architecture.

Furthermore, the ability of uracil derivatives to participate in self-assembly through hydrogen bonding is being harnessed to create higher-order supramolecular structures. acs.orgrsc.org The introduction of a benzoyl group at the N1 position can modulate these interactions, leading to the formation of new tapes, sheets, or three-dimensional networks. These organized assemblies could find applications in areas such as molecular recognition, sensing, and the development of novel functional materials. For example, an azo-uracil derivative has been shown to be effective for the selective detection of pyrene (B120774) through aggregation-induced emission, highlighting the potential of functionalized uracils in sensor technology. rsc.org

| Non-Traditional Field | Application of this compound | Potential Outcomes |

| Crystal Engineering | Formation of halogen-bonded cocrystals. nih.gov | Materials with tunable properties like solubility and stability. |

| Supramolecular Chemistry | Self-assembly into higher-order structures via hydrogen bonding and π-stacking. acs.orgrsc.org | Development of functional materials for sensing, molecular recognition, and catalysis. |

| Materials Science | Incorporation into polymers or as a component in functional dyes. | Creation of novel polymers with specific recognition sites or materials with unique optical properties. |

常见问题

Q. What are the key considerations for designing a reproducible synthesis protocol for 1-Benzoyluracil?

To ensure reproducibility, document all parameters: reaction stoichiometry, solvent purity, temperature gradients, and catalyst loading. Use standardized protocols for purification (e.g., column chromatography, recrystallization) and validate each step with analytical techniques like TLC or HPLC. Explicitly note deviations from literature methods and their rationale (e.g., solvent substitutions due to toxicity) . Include raw data (e.g., NMR spectra, melting points) in supplementary materials to enable replication .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- NMR Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR peaks to theoretical predictions and published spectra of analogous uracil derivatives. Anomalous peaks may indicate residual solvents or byproducts .

- Mass Spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) consistency with the theoretical molecular weight. Fragmentation patterns can identify functional groups (e.g., benzoyl vs. alkyl substituents) .

- Elemental Analysis : Use combustion analysis to verify C/H/N/O ratios within ±0.3% of calculated values .

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodologically, test solvents like DMSO-water mixtures or cyclodextrin-based systems. Quantify solubility via UV-Vis spectroscopy at saturation points. If solubility remains low, consider prodrug strategies (e.g., esterification of the uracil ring) while monitoring stability in physiological buffers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

- Cross-Validation : Compare data across multiple techniques (e.g., IR carbonyl stretches vs. <sup>13</sup>C NMR carbonyl signals) to confirm assignments .

- Principal Contradiction Analysis : Identify the dominant inconsistency (e.g., unexpected <sup>1</sup>H NMR splitting) and test hypotheses (e.g., tautomerism, steric hindrance) through controlled experiments (e.g., variable-temperature NMR) .

- Computational Modeling : Use DFT calculations to predict spectral profiles and reconcile experimental vs. theoretical discrepancies .

Q. What strategies optimize reaction conditions to improve this compound yield in multi-step syntheses?

- Design of Experiments (DoE) : Employ factorial designs to test variables (e.g., temperature, catalyst concentration) and identify interactions affecting yield .

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust conditions dynamically .

- Byproduct Analysis : Characterize side products via LC-MS to refine quenching steps or scavenging agents .

Q. How should researchers statistically analyze variability in biological activity data for this compound analogs?

- Dose-Response Modeling : Fit data to Hill equations to calculate EC50/IC50 values with 95% confidence intervals. Use ANOVA to compare potency across analogs .

- Outlier Detection : Apply Grubbs’ test to exclude non-physiological artifacts (e.g., compound precipitation in assays) .

- Multivariate Analysis : Use PCA to cluster analogs by activity profiles and identify structural determinants of efficacy .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Screening : Conduct Ames tests or zebrafish embryo assays early in development to assess genotoxicity .

Q. How should researchers structure a lab report to highlight the novelty of this compound findings?

- Results Section : Present data hierarchically (e.g., synthesis → characterization → bioactivity) with emphasis on reproducibility metrics (e.g., % yield ± SD) .

- Discussion : Contrast results with prior uracil derivatives, explicitly stating how structural modifications (e.g., benzoyl substitution) alter physicochemical or biological properties .

- Limitations : Acknowledge unresolved contradictions (e.g., inconsistent SAR trends) and propose follow-up studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。